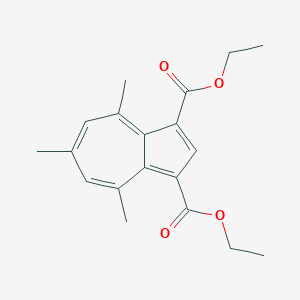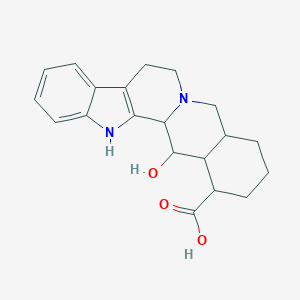
21-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
14-Hydroxy-1,2,3,4,4a,5,7,8,13,13b,14,14a-dodecahydroindolo[2’,3’:3,4]pyrido[1,2-b]isoquinoline-1-carboxylic acid is a complex organic compound with a unique structure that combines elements of indole, pyridine, and isoquinoline. This compound is of significant interest in the fields of organic chemistry and pharmacology due to its potential biological activities and complex synthetic pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 14-Hydroxy-1,2,3,4,4a,5,7,8,13,13b,14,14a-dodecahydroindolo[2’,3’:3,4]pyrido[1,2-b]isoquinoline-1-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the indole ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.
Construction of the pyridine ring: This step may involve cyclization reactions using appropriate precursors.
Integration of the isoquinoline moiety: This can be done through Pictet-Spengler reaction, where a β-arylethylamine reacts with an aldehyde.
Hydroxylation and carboxylation: These functional groups are introduced through specific oxidation and carboxylation reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques like chromatography to isolate the desired product.
Scalability: Adjusting reaction conditions to allow for large-scale production.
化学反应分析
Types of Reactions
14-Hydroxy-1,2,3,4,4a,5,7,8,13,13b,14,14a-dodecahydroindolo[2’,3’:3,4]pyrido[1,2-b]isoquinoline-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield additional hydroxylated derivatives, while reduction could produce fully saturated analogs.
科学研究应用
14-Hydroxy-1,2,3,4,4a,5,7,8,13,13b,14,14a-dodecahydroindolo[2’,3’:3,4]pyrido[1,2-b]isoquinoline-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 14-Hydroxy-1,2,3,4,4a,5,7,8,13,13b,14,14a-dodecahydroindolo[2’,3’:3,4]pyrido[1,2-b]isoquinoline-1-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific context of its use, such as its role in a therapeutic setting or as a research tool.
相似化合物的比较
Similar Compounds
- 1-Phenanthrenecarboxylic acid, 7-ethenyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydro-1,4a-7-trimethyl-, methyl ester
- 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl
- (1R,4aR,7R,8aR)-7-(2-Hydroxypropan-2-yl)-1,4a-dimethyldecahydronaphthalen-1-ol
Uniqueness
14-Hydroxy-1,2,3,4,4a,5,7,8,13,13b,14,14a-dodecahydroindolo[2’,3’:3,4]pyrido[1,2-b]isoquinoline-1-carboxylic acid is unique due to its complex structure, which combines multiple ring systems and functional groups. This complexity allows for a wide range of chemical modifications and potential biological activities, making it a valuable compound for research and industrial applications.
属性
分子式 |
C20H24N2O3 |
|---|---|
分子量 |
340.4 g/mol |
IUPAC 名称 |
21-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid |
InChI |
InChI=1S/C20H24N2O3/c23-19-16-11(4-3-6-14(16)20(24)25)10-22-9-8-13-12-5-1-2-7-15(12)21-17(13)18(19)22/h1-2,5,7,11,14,16,18-19,21,23H,3-4,6,8-10H2,(H,24,25) |
InChI 键 |
FAJGWXJPBTUEOP-UHFFFAOYSA-N |
SMILES |
C1CC2CN3CCC4=C(C3C(C2C(C1)C(=O)O)O)NC5=CC=CC=C45 |
规范 SMILES |
C1CC2CN3CCC4=C(C3C(C2C(C1)C(=O)O)O)NC5=CC=CC=C45 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



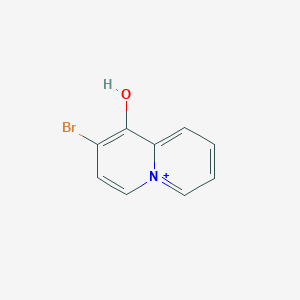
![9-Aminopyrido[1,2-a]quinolinium](/img/structure/B289733.png)
![1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium](/img/structure/B289736.png)
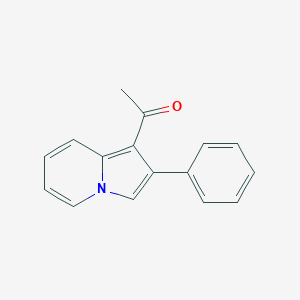
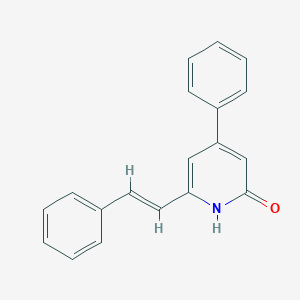


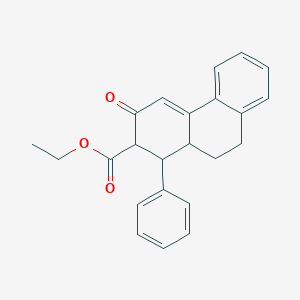
![1-Phenylazepino[2,1,7-cd]indolizine](/img/structure/B289746.png)

![Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate](/img/structure/B289749.png)
